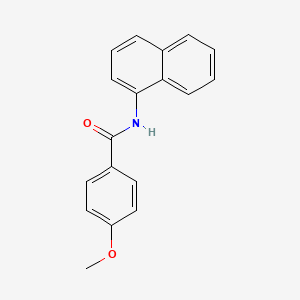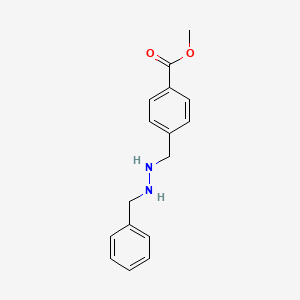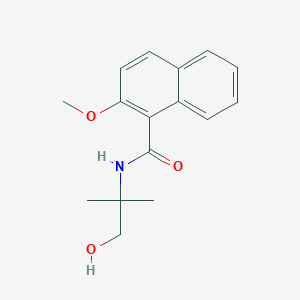
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide is a synthetic organic compound belonging to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,3-dimethylphenol with ethyl acetoacetate in the presence of a base to form the chromene core. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to enhance yield, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and acetamide positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted chromenes with various functional groups
Scientific Research Applications
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes .
Mechanism of Action
The mechanism of action of N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromene core but lacking the nitro and acetamide groups.
4-Hydroxycoumarin: A derivative of coumarin with a hydroxyl group at the 4-position, known for its anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Another coumarin derivative with a hydroxyl group at the 7-position and a methyl group at the 4-position
Uniqueness
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other chromene derivatives, making it a valuable compound for research and development .
Properties
CAS No. |
62100-83-8 |
|---|---|
Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N-(2,3-dimethyl-8-nitro-4-oxochromen-7-yl)acetamide |
InChI |
InChI=1S/C13H12N2O5/c1-6-7(2)20-13-9(12(6)17)4-5-10(14-8(3)16)11(13)15(18)19/h4-5H,1-3H3,(H,14,16) |
InChI Key |
XZIKVSAVMAYFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)
![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)

![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)







![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)


